molecular formula C16H14FNO4 B2619306 N-(2-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide CAS No. 553639-11-5

N-(2-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Cat. No. B2619306
CAS RN: 553639-11-5
M. Wt: 303.289
InChI Key: IEAWKRDEVRQQDC-UHFFFAOYSA-N
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Description

“N-(2-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide” is a chemical compound with the CAS Number: 553639-11-5 . It has a molecular weight of 303.29 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is N-(2-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide . The InChI code for this compound is 1S/C16H14FNO4/c1-21-15-8-11(9-19)6-7-14(15)22-10-16(20)18-13-5-3-2-4-12(13)17/h2-9H,10H2,1H3,(H,18,20) .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .

Scientific Research Applications

1. Radioligand Applications

N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide, a compound structurally related to N-(2-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, has been utilized as a potent radioligand for peripheral benzodiazepine receptors (PBR) (Zhang et al., 2003). These ligands have shown significant binding sites in regions of the brain with high PBR density, such as the olfactory bulb.

2. Pharmaceutical Synthesis and Characterization

Novel compounds structurally similar to N-(2-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide have been synthesized and characterized for various pharmaceutical applications. For instance, 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides have been created using 3-fluoro-4-cyanophenol as primary compounds, and their structures were confirmed through various analytical techniques (Yang Man-li, 2008).

3. Catalytic Synthesis and Chemical Modification

In the field of organic chemistry, derivatives of N-(2-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide have been used in catalytic processes. For example, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, has been studied using various catalysts and acyl donors (Magadum & Yadav, 2018).

4. Potential in Treating Neurodegenerative Disorders

The derivatives of N-(2-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide have been explored for their potential in imaging and treating neurodegenerative disorders. Compounds like [(18)F]-FMDAA1106 and [(18)F]FEDAA1106 have been synthesized to potentially aid in the diagnosis and treatment of conditions with altered PBR density in the brain (Zhang et al., 2005).

5. Green Synthesis of Derivatives

In an effort to create environmentally friendly processes, the green synthesis of derivatives of N-(2-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been investigated. For example, N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for dye production, has been produced using novel catalysts to enhance selectivity and minimize waste (Zhang Qun-feng, 2008).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-(2-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4/c1-21-15-8-11(9-19)6-7-14(15)22-10-16(20)18-13-5-3-2-4-12(13)17/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAWKRDEVRQQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

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